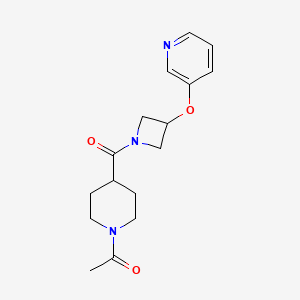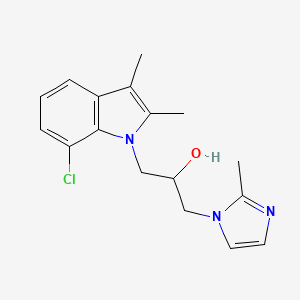![molecular formula C18H16ClN3O B2629880 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one CAS No. 895120-88-4](/img/structure/B2629880.png)
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one, also known as CP-122,288, is a chemical compound that belongs to the class of pyrazinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in lab experiments is its potency. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have a high affinity for COX-2, which makes it a potent inhibitor of prostaglandin production. Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have a long half-life, which allows for sustained inhibition of COX-2 activity. One limitation of using 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in lab experiments is its potential toxicity. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have hepatotoxic effects in animal models.
Orientations Futures
There are several future directions for research on 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one. One area of research is the development of more potent and selective COX-2 inhibitors. Additionally, research could focus on identifying the specific mechanisms by which 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one exerts its anti-inflammatory and analgesic effects. Another area of research is the potential use of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, research could focus on identifying potential drug-drug interactions and assessing the safety and efficacy of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in clinical trials.
Conclusion:
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a multi-step process that requires expertise in organic chemistry. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been extensively studied for its potential anti-inflammatory, analgesic, and antipyretic properties. While the exact mechanism of action of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is not fully understood, it is believed to work by inhibiting the activity of COX-2. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one involves the reaction of 4-chloroacetophenone with ethylamine to form 4-chloro-N-ethylacetanilide. This compound is then treated with hydrazine hydrate to form 3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrazin-2-one. The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has also been studied for its potential use in the treatment of neuropathic pain, migraine, and depression. Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have anxiolytic effects in animal models.
Propriétés
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-8-6-14(7-9-15)10-11-20-17-18(23)22(13-12-21-17)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEKFEBHHKYQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

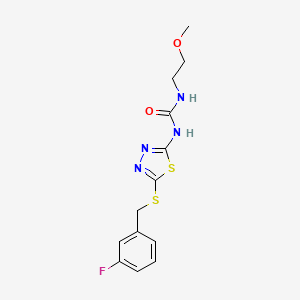
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2629802.png)
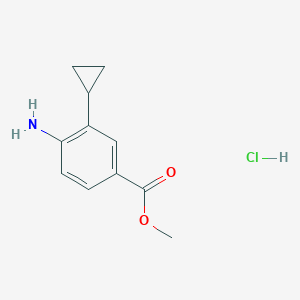
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)
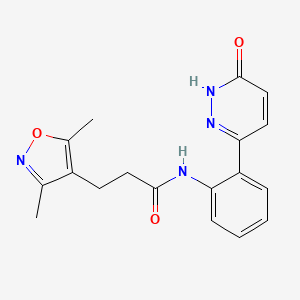

![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)

![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)

